Inerminoside A
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Description
Inerminoside A is a natural product found in Volkameria inermis with data available.
Scientific Research Applications
Immunomodulation and Anti-inflammatory Effects
Inosine has demonstrated significant immunomodulatory and anti-inflammatory properties in various models. Studies have shown that inosine can influence anti-inflammatory effects and affect the development of type 1 diabetes in murine models, including chemically induced diabetes by streptozotocin and genetically predisposed models like the nonobese diabetic mouse model. Inosine reduced the incidence of diabetes, decreased pancreatic leukocyte infiltration, and oxidative stress, and altered cytokine profiles from Th1 to Th2, indicating its potential in modulating immune responses and inflammatory conditions (Mabley et al., 2003).
Neuroprotection and Stroke Recovery
Inosine has shown promising results in neuroprotection and aiding recovery post-stroke. In rodent models of cerebral ischemia, inosine administration led to improved locomotor activity and reduced cerebral infarction size. Its protective effect against ischemia/reperfusion-related insults may involve activation of adenosine A3 receptors, highlighting its potential in treating stroke and related neurological conditions (Hui Shen et al., 2005).
Gastrointestinal Health
Inosine has been studied for its effects on gastrointestinal health, particularly in models of acute pancreatitis. It was found to reduce the severity of acute pancreatitis in rats, suggesting a possible therapeutic application in treating this condition. The study showed that inosine administration significantly decreased indicators of pancreatic damage and inflammation, indicating its protective role in gastrointestinal diseases (T. Yamagiwa et al., 2003).
Metabolic and Endocrine Applications
Inosine's role in metabolic and endocrine systems has also been explored, particularly in the context of polycystic ovary syndrome (PCOS) and metabolic syndrome. The International Consensus Conference on Myo-inositol and D-chiro-inositol highlighted the link between these inositol stereoisomers and PCOS, suggesting that inosine, as a precursor or related compound, might have implications in managing these conditions (Facchinetti et al., 2015).
Properties
Molecular Formula |
C31H48O16 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
(1S,7S)-1-[3-[(2R,4R)-3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C31H48O16/c1-15(8-10-32)5-4-6-16(2)26(39)43-13-31(41)14-44-29(24(31)36)46-23-22(35)21(34)19(11-33)45-28(23)47-27-20-17(7-9-30(20,3)40)18(12-42-27)25(37)38/h6,12,15,17,19-24,27-29,32-36,40-41H,4-5,7-11,13-14H2,1-3H3,(H,37,38)/b16-6+/t15?,17?,19?,20?,21?,22?,23?,24?,27-,28?,29+,30-,31-/m0/s1 |
InChI Key |
FLJKFRKXSGKIEW-WNHSSLGVSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/C(=O)OC[C@@]1(CO[C@@H](C1O)OC2C(C(C(OC2O[C@H]3C4C(CC[C@]4(C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
Canonical SMILES |
CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CCC4(C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
Synonyms |
2'-O-(5''-O-(8-hydroxy-2,6-dimethyl-2-octenoyl)-beta-D-apiofuranosyl)mussaenosidic acid inerminoside A |
Origin of Product |
United States |
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